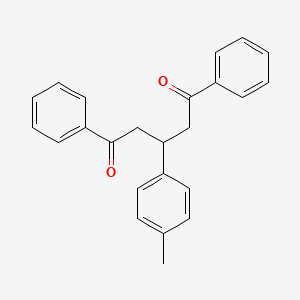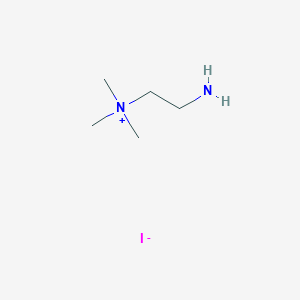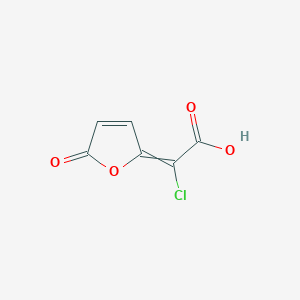
2-Thiazolamine, 4-undecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazolamine, 4-undecyl- is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring. The compound 2-Thiazolamine, 4-undecyl- is characterized by the presence of an amine group at the second position and an undecyl chain at the fourth position of the thiazole ring. This structure imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolamine, 4-undecyl- typically involves the condensation of thioamides with α-haloketones. One common method is the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone under acidic conditions to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and a catalyst such as hydrochloric acid.
Industrial Production Methods: Industrial production of 2-Thiazolamine, 4-undecyl- may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the condensation reaction, and purification of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Thiazolamine, 4-undecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Thiazolamine, 4-undecyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for metal catalysis.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Thiazolamine, 4-undecyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular membranes, affecting membrane permeability and function. The presence of the thiazole ring allows for π-π interactions and hydrogen bonding, which contribute to its biological activity .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness: 2-Thiazolamine, 4-undecyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the undecyl chain enhances its lipophilicity, making it more effective in interacting with lipid membranes and hydrophobic environments .
Properties
CAS No. |
133532-93-1 |
|---|---|
Molecular Formula |
C14H26N2S |
Molecular Weight |
254.44 g/mol |
IUPAC Name |
4-undecyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H26N2S/c1-2-3-4-5-6-7-8-9-10-11-13-12-17-14(15)16-13/h12H,2-11H2,1H3,(H2,15,16) |
InChI Key |
OMCQWDPGARETQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CSC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B14279537.png)




![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)





![Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-](/img/structure/B14279614.png)

